3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide
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Overview
Description
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, a pyrazole ring, and a methoxyphenyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide typically involves multiple steps, including the formation of the benzofuran and pyrazole rings, followed by their coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized from 2,3-dihydroxybenzoic acid through alkylation, azidation, Curtius rearrangement, and hydrolysis.
Formation of Pyrazole Ring: The pyrazole ring is typically synthesized from hydrazine derivatives and 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the benzofuran and pyrazole derivatives with a methoxyphenyl group using amide bond formation techniques, often employing coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can lead to the formation of benzofuran-2,3-dione derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The benzofuran and pyrazole rings can interact with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dihydro-1-benzofuran-5-yl(piperidin-4-yl)methanone
- (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]propanamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzofuran and pyrazole rings, along with the methoxyphenyl group, allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(3,5-dimethylpyrazol-1-yl)-3-methoxyphenyl]propanamide |
InChI |
InChI=1S/C23H25N3O3/c1-15-12-16(2)26(25-15)20-7-6-19(14-22(20)28-3)24-23(27)9-5-17-4-8-21-18(13-17)10-11-29-21/h4,6-8,12-14H,5,9-11H2,1-3H3,(H,24,27) |
InChI Key |
MPPCFBRSQSRHTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)NC(=O)CCC3=CC4=C(C=C3)OCC4)OC)C |
Origin of Product |
United States |
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